molecular formula C15H14N2O4 B12598178 3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid CAS No. 874907-05-8

3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Cat. No.: B12598178
CAS No.: 874907-05-8
M. Wt: 286.28 g/mol
InChI Key: XBBMIRURZWRMLJ-UHFFFAOYSA-N
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Description

3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound with a unique structure that includes a hydrazinylidene group, a hydroxyethyl group, and a carboxylic acid group

Preparation Methods

The synthesis of 3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the hydrazinylidene intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts.

Scientific Research Applications

3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the hydrazinylidene group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other hydrazinylidene derivatives and carboxylic acids. Compared to these compounds, 3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

Properties

CAS No.

874907-05-8

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2-hydroxy-5-[[4-(2-hydroxyethyl)phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C15H14N2O4/c18-8-7-10-1-3-11(4-2-10)16-17-12-5-6-14(19)13(9-12)15(20)21/h1-6,9,18-19H,7-8H2,(H,20,21)

InChI Key

XBBMIRURZWRMLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)N=NC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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